Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl
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Overview
Description
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperidine ring, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl typically involves the esterification of 2-[4-(3-piperidinyloxy)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; basic or acidic conditions depending on the nucleophile.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biochemical effects, making it a valuable tool in research.
Comparison with Similar Compounds
- Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate
- Methyl 2-[4-(3-piperidinylamino)phenyl]acetate
Comparison: Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl is unique due to the presence of the piperidinyloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(4-piperidin-3-yloxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13/h4-7,13,15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDJFPAZKPJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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